molecular formula C7H14ClNO3 B6194861 methyl (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride CAS No. 2679949-74-5

methyl (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride

Cat. No.: B6194861
CAS No.: 2679949-74-5
M. Wt: 195.64 g/mol
InChI Key: JLSKFRSITPZRSS-KJESCUSBSA-N
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Description

Methyl (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride is a chemical compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor followed by functional group modifications to introduce the amino and hydroxy groups. The final step often includes the esterification of the carboxylate group and the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis. The reaction conditions are carefully controlled to minimize by-products and ensure the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups at the amino or hydroxy positions.

Scientific Research Applications

Methyl (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1R,3S,4R)-4-aminoadamantane-1-carboxylate hydrochloride
  • Methyl (1R,3S,4R)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate

Uniqueness

Methyl (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

2679949-74-5

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)4-2-5(8)6(9)3-4;/h4-6,9H,2-3,8H2,1H3;1H/t4-,5+,6-;/m1./s1

InChI Key

JLSKFRSITPZRSS-KJESCUSBSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]([C@@H](C1)O)N.Cl

Canonical SMILES

COC(=O)C1CC(C(C1)O)N.Cl

Purity

95

Origin of Product

United States

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